Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-pyridin-4-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-10-6-13(7-11-17)19-12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPNOHOFARYXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619850 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308386-35-8 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (CAS No: 308386-35-8). As a key building block in contemporary medicinal chemistry, a thorough understanding of its molecular characteristics is paramount for its effective application in drug discovery and development. This document delves into the structural and physicochemical parameters of the title compound, offering both established data and predictive insights. Crucially, where experimental data is not publicly available, this guide provides detailed, field-proven experimental protocols derived from authoritative international guidelines (OECD, ICH) to enable researchers to determine these properties in-house. This approach ensures a self-validating framework for the practical application of this compound. The guide is structured to provide a logical flow from fundamental identity to complex stability considerations, supported by clear data visualizations and workflow diagrams.

Introduction and Molecular Identity

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a bifunctional molecule incorporating a piperidine ring, a pyridine ether moiety, and a tert-butoxycarbonyl (Boc) protecting group. This unique combination of structural features makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine and pyridine scaffolds are prevalent in numerous pharmaceuticals, and the Boc group offers a stable yet readily cleavable protecting group for the piperidine nitrogen, facilitating selective chemical modifications.

A precise understanding of its physicochemical properties, such as solubility, lipophilicity (logP), and acid-base dissociation constant (pKa), is critical for optimizing reaction conditions, designing purification strategies, and predicting its behavior in biological systems. This guide aims to be an essential resource for scientists working with this compound.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to establish its unambiguous identity.

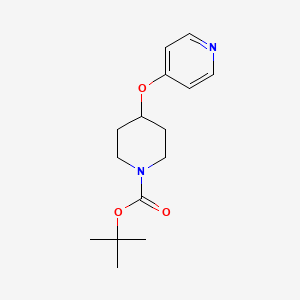

Caption: 2D Structure of the target molecule.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate | - |

| CAS Number | 308386-35-8 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| SMILES | O=C(N1CCC(OC2=CC=NC=C2)CC1)OC(C)(C)C | - |

Core Physicochemical Properties: A Data-Driven Analysis

The physicochemical properties of a molecule are determinative of its behavior in both chemical and biological environments. While experimental data for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is not extensively available in the public domain, we can infer and estimate certain properties based on its structural motifs and data from analogous compounds. This section also provides robust protocols for the experimental determination of these crucial parameters.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value | Estimated Value/Range | Rationale for Estimation/Analog Data |

| Melting Point (°C) | Not Available | 70 - 110 | The melting point of tert-butyl carbamate is 105-108 °C. The larger, more complex structure of the target molecule could lead to a different melting point, but this provides a starting point. |

| Boiling Point (°C) | Not Available | > 300 (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition. |

| pKa | Not Available | 4.5 - 5.5 (pyridinium) | The pKa of the conjugate acid of pyridine is approximately 5.23. The ether linkage at the 4-position is expected to have a minor electronic effect on the basicity of the pyridine nitrogen. The piperidine nitrogen is protected by the Boc group and is non-basic. |

| logP (Octanol/Water) | Not Available | 2.0 - 3.0 | This is an estimate based on the presence of both lipophilic (Boc group, aromatic rings) and hydrophilic (ether, nitrogen atoms) functionalities. |

| Aqueous Solubility | Not Available | Sparingly soluble | The molecule has a significant non-polar character due to the Boc group and the aromatic rings, suggesting limited aqueous solubility. Solubility is expected to be pH-dependent, increasing at acidic pH due to the protonation of the pyridine nitrogen. |

Acidity/Basicity: The pKa Profile

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH. For tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, the primary basic center is the nitrogen atom of the pyridine ring. The piperidine nitrogen is part of a carbamate and is therefore non-basic. The pKa of the conjugate acid of pyridine is approximately 5.23. The electron-donating or -withdrawing nature of the substituent at the 4-position of the pyridine ring can influence its basicity. In this case, the ether linkage is not expected to significantly alter the pKa from that of pyridine itself.

Experimental Protocol: pKa Determination by Potentiometric Titration (Adapted from OECD Guideline 112)

This protocol provides a robust method for determining the dissociation constants in water.[2][3][4]

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a solution of the test compound in purified water at a concentration not exceeding 0.01 M or half its saturation concentration.[5] If solubility is low, a small amount of a water-miscible co-solvent may be used.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the pyridine nitrogen has been protonated (the half-equivalence point). This can be determined from the inflection point of the titration curve.

Lipophilicity: The Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, and it is a key indicator of its lipophilicity. Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: logP Determination by HPLC Method (Adapted from OECD Guideline 117)

The HPLC method is a reliable and efficient alternative to the traditional shake-flask method for determining logP.[6][7][8]

Caption: Workflow for logP determination by HPLC.

Step-by-Step Methodology:

-

System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of methanol and water.

-

Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

-

Sample Analysis: Inject a solution of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

-

Data Calculation:

-

Determine the retention time (t_R) for each standard and the test compound.

-

Determine the column dead time (t_0) using an unretained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values for the standards to generate a calibration curve.

-

Calculate the logP of the test compound by interpolating its log(k) value on the calibration curve.

-

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The presence of both hydrophobic (Boc group, aromatic rings) and hydrophilic (ether, nitrogen atoms) moieties in tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate suggests it is likely to be sparingly soluble in water.

Experimental Protocol: Aqueous Solubility Determination by the Flask Method (Adapted from OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[9][10][11][12]

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an amount of the solid compound to a flask containing a known volume of purified water sufficient to create a saturated solution with excess solid.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, and then separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV.

Stability Profile

The stability of a drug substance is a critical quality attribute that can be influenced by temperature, humidity, light, and pH.[1][13] The stability of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is largely dictated by the lability of the Boc protecting group and the chemical nature of the pyridine ring.

-

pH Stability: The Boc group is known to be labile under acidic conditions, leading to its cleavage and the formation of the corresponding free piperidine.[14] It is generally stable to basic and neutral conditions. The ether linkage is typically stable to hydrolysis across a wide pH range.

-

Thermal Stability: The Boc group can be thermally labile, and elevated temperatures may lead to its removal.[6][14]

-

Photostability: Pyridine-containing compounds can be susceptible to photodegradation. Therefore, the compound should be protected from light during storage and handling.

Experimental Protocol: Forced Degradation Study (Based on ICH Q1A Principles)

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[1][13]

Step-by-Step Methodology:

-

Stress Conditions: Subject solutions of the compound to a variety of stress conditions:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at elevated temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound (e.g., at 80 °C) and a solution of the compound.

-

Photolytic: Expose a solution of the compound to UV and visible light.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting peaks are present.

Spectral Characteristics

While specific spectra for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate are not provided here, this section outlines the expected spectral features based on its structure. This information is valuable for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperidine ring protons (a series of multiplets in the aliphatic region), and the pyridine ring protons (in the aromatic region, typically between 7.0 and 8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the carbons of the piperidine and pyridine rings, and the methyl carbons of the tert-butyl group (~28 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group of the carbamate (around 1680-1700 cm⁻¹) and characteristic bands for the C-O-C ether linkage and the aromatic pyridine ring.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate. While a lack of public experimental data for some key parameters necessitates estimation, this guide empowers researchers by providing robust, validated protocols for their in-house determination. A thorough understanding and experimental validation of the properties outlined herein will facilitate the successful application of this versatile building block in the advancement of pharmaceutical research and development.

References

-

Wang, M., Wang, W., & Qu, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

-

Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. (2023). Taylor & Francis. [Link]

-

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862 - PubChem. (n.d.). PubChem. [Link]

-

Mechanism of base-induced hydrolysis of carbamates 2–5. (n.d.). ResearchGate. [Link]

-

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

-

Piperidine. (n.d.). Wikipedia. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central. [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

-

The thermal decompositions of carbamates. IV. The reactions of isopropyl N,N-dimethylcarbamate and t-butyl N,N-dimethylcarbamate. (1980). Australian Journal of Chemistry. [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Hydrolysis of carboxylic and carbonic acid derivatives. (2020). YouTube. [Link]

-

SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University. [Link]

-

Pyridine. (n.d.). Wikipedia. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications. [Link]

-

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem. (n.d.). PubChem. [Link]

-

Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. (n.d.). MDPI. [Link]

-

Unexpected Discovery of Saturated Pyridine Mimetics. (n.d.). ChemRxiv. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. connectsci.au [connectsci.au]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 氨基甲酸叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Pyridine - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 4-TERT-BUTYLPYRIDINE(3978-81-2) 1H NMR spectrum [chemicalbook.com]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into the compound's physicochemical properties, outlines robust methodologies for its synthesis and characterization, and explores its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. By synthesizing technical data with practical insights, this guide serves as an essential resource for leveraging this versatile intermediate in research and development settings.

Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic moieties are indispensable structural units. Their prevalence in FDA-approved drugs underscores their ability to form key interactions with biological targets, modulate physicochemical properties, and provide diverse three-dimensional geometries. Among these, the pyridin-yloxy-piperidine scaffold has emerged as a privileged motif, particularly in the development of kinase inhibitors. Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate serves as a critical, protected intermediate for introducing this valuable scaffold into target molecules. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making it an ideal tool for multi-step synthetic campaigns aimed at producing complex active pharmaceutical ingredients (APIs).

Physicochemical and Structural Properties

A thorough understanding of a research chemical's properties is fundamental to its effective use. Key identifiers and computed properties for tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate | |

| CAS Number | 308386-35-8 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1] |

| Appearance | Solid (typical) | |

| Storage Temperature | Sealed in dry, room temperature or 2-8°C | [1] |

| Molecular Complexity | 314 | PubChem |

| Hydrogen Bond Donors | 0 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Note: Experimental data such as melting point and specific solubility values are not widely reported in publicly available literature, which is common for synthetic intermediates.

Synthesis of Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Proposed Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide (or other suitable electrophile)[2]. In this context, the reaction would involve the deprotonation of a hydroxyl group followed by nucleophilic attack on an activated partner.

Reaction Principle: This pathway involves the reaction of N-Boc-4-hydroxypiperidine with a pyridine ring that has a leaving group at the 4-position, such as a halide. The reaction is typically performed in the presence of a strong base to generate the piperidin-4-oxide nucleophile.

Experimental Protocol (Representative):

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq).

-

Solvation: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. The causality here is critical: NaH irreversibly deprotonates the alcohol to form the sodium alkoxide, a potent nucleophile. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete salt formation.

-

Nucleophilic Attack: Add 4-fluoropyridine or 4-chloropyridine hydrochloride (1.1 eq) to the reaction mixture. Using a fluorinated or chlorinated pyridine provides a good leaving group for the subsequent nucleophilic aromatic substitution.

-

Reaction: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Proposed Synthesis Route 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming esters and ethers, notable for its mild conditions and stereochemical inversion at the alcohol carbon[3][4]. It couples a primary or secondary alcohol with a nucleophile of pKa < 15.

Reaction Principle: This reaction utilizes a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in-situ, which is then displaced by the nucleophile—in this case, 4-hydroxypyridine.

Experimental Protocol (Representative):

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 4-hydroxypyridine-1-carboxylate (1.0 eq), 4-hydroxypyridine (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0 °C. Add the azodicarboxylate (DEAD or DIAD, 1.2 eq) dropwise via syringe. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude residue will contain the desired product along with byproducts like triphenylphosphine oxide and the reduced hydrazide. Purification is typically achieved by flash column chromatography. The choice of eluent must be optimized to separate the product from the phosphine oxide byproduct.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. The following techniques are standard for the characterization of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Expected Chemical Shifts (δ, ppm):

-

~8.4-8.6 ppm: 2 protons, doublet, corresponding to the pyridine protons ortho to the nitrogen.

-

~6.8-7.0 ppm: 2 protons, doublet, corresponding to the pyridine protons ortho to the oxygen.

-

~4.5-4.7 ppm: 1 proton, multiplet, for the piperidine proton at the C4 position (HC-O).

-

~3.6-3.8 ppm: 2 protons, multiplet, for the axial piperidine protons at C2 and C6 adjacent to the nitrogen.

-

~3.1-3.3 ppm: 2 protons, multiplet, for the equatorial piperidine protons at C2 and C6.

-

~1.9-2.1 ppm: 2 protons, multiplet, for the axial piperidine protons at C3 and C5.

-

~1.6-1.8 ppm: 2 protons, multiplet, for the equatorial piperidine protons at C3 and C5.

-

~1.45 ppm: 9 protons, singlet, characteristic of the tert-butyl group of the Boc protector.

-

-

-

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~164-165 ppm: Quaternary carbon of the pyridine ring attached to oxygen (C-O).

-

~154-156 ppm: Carbonyl carbon of the Boc group (C=O).

-

~150-151 ppm: Pyridine carbons ortho to the nitrogen.

-

~110-112 ppm: Pyridine carbons ortho to the oxygen.

-

~79-81 ppm: Quaternary carbon of the tert-butyl group.

-

~72-74 ppm: Piperidine carbon attached to the ether oxygen (C4).

-

~40-42 ppm: Piperidine carbons adjacent to the nitrogen (C2, C6).

-

~30-32 ppm: Piperidine carbons at C3 and C5.

-

~28.5 ppm: Methyl carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Technique: Electrospray Ionization (ESI) in positive ion mode is typically effective for this molecule.

-

Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₅H₂₂N₂O₃+H]⁺: 279.1703

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~2975 cm⁻¹: C-H stretching (aliphatic).

-

~1690 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).

-

~1590 cm⁻¹: C=N and C=C stretching of the pyridine ring.

-

~1240 cm⁻¹: C-O-C stretching of the aryl ether linkage.

-

~1160 cm⁻¹: C-N stretching of the carbamate.

-

Applications in Medicinal Chemistry and Drug Development

The true value of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate lies in its role as a versatile intermediate. The Boc-protected piperidine allows for its incorporation into a larger molecular framework, after which the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to reveal a secondary amine. This amine then serves as a reactive handle for further elaboration.

Role as a Key Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyridin-yloxy-piperidine motif is particularly effective in this context for several reasons:

-

Hinge-Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the "hinge region" of the kinase, a conserved backbone of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a primary anchor for many ATP-competitive inhibitors.

-

Solubility and Physicochemical Properties: The piperidine ring, often protonated at physiological pH after Boc deprotection, enhances aqueous solubility. The ether linkage provides metabolic stability and optimal geometry.

-

Vector for Further Synthesis: The deprotected piperidine nitrogen provides a synthetic vector pointing out of the binding pocket and into the solvent-exposed region, allowing for the attachment of various side chains to improve potency, selectivity, and pharmacokinetic (ADME) properties.

While this specific intermediate is structurally analogous to building blocks used for CDK4/6 inhibitors like Palbociclib and Ribociclib, which often feature a piperazine linker, its direct application is in synthesizing molecules where a piperidine linker is desired for its distinct stereochemical and physicochemical properties. It is a valuable component in the synthesis of inhibitors targeting a range of kinases, including but not limited to VEGFR, EGFR, and AKT.

Safety, Handling, and Storage

As a research chemical, tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate should be handled with appropriate care in a laboratory setting.

-

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place. Supplier recommendations include storage at room temperature or refrigerated (2-8°C) to ensure long-term stability[1].

-

Conclusion

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its structure is intelligently designed, combining a key pharmacophore (the pyridin-4-yloxy moiety) with a versatile synthetic handle (the Boc-protected piperidine). This guide has provided a framework for its synthesis, detailed its analytical characterization, and contextualized its application in the rational design of modern therapeutics. By understanding and applying the principles outlined herein, researchers can effectively utilize this building block to accelerate the discovery and development of novel drug candidates.

References

-

Wang, M., Wang, W., & Qu, L. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-(piperidin-4-yloxy)piperidine-1-carboxylate. Retrieved January 23, 2026, from [Link]

- Google Patents. (2016). Method for preparing palbociclib. (WO2016082605A1).

- Google Patents. (2022). Process for the preparation of ribociclib and pharmaceutically acceptable salts thereof. (EP4313987A2).

- Google Patents. (2019). Process for preparation of palbociclib. (US20190241561A1).

- Google Patents. (2021). An improved process for the preparation of ribociclib succinate and its novel crystalline forms thereof. (US20210122754A1).

-

Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved January 23, 2026, from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved January 23, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(6), 2771-2830. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Retrieved January 23, 2026, from [Link]

Sources

Methodological & Application

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate: A Versatile Scaffold for the Next Generation of Therapeutics

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The confluence of a piperidine ring, a key pharmacophore in numerous approved drugs, with a pyridyl moiety through a stable ether linkage presents a powerful building block for drug discovery.[1][2] Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a strategically designed scaffold that offers medicinal chemists a trifecta of synthetic handles: the Boc-protected piperidine nitrogen for diverse functionalization, the pyridine ring for tuning electronic and solubility properties, and the robust ether connection. This document serves as a detailed guide for researchers, providing in-depth protocols for the synthesis and manipulation of this building block, and showcases its application in constructing novel, complex molecular architectures.

Introduction and Physicochemical Profile

The pyridine and piperidine scaffolds are among the most prevalent heterocyclic rings found in pharmaceuticals, valued for their ability to engage in a wide range of biological interactions and their favorable physicochemical properties.[1][3] Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate merges these two privileged structures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides a stable, yet readily cleavable, handle, essential for multi-step synthetic campaigns. The pyridine nitrogen acts as a hydrogen bond acceptor and a site for modulating pKa, while the overall structure maintains a degree of rigidity and three-dimensionality often sought in modern drug design.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 308386-35-8 | [4] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [4] |

| Molecular Weight | 278.35 g/mol | [4] |

| Appearance | White to off-white solid | Commercial Supplier Data |

| SMILES | O=C(N1CCC(OC2=CC=NC=C2)CC1)OC(C)(C)C | [4] |

Synthesis of the Core Building Block

The most direct and reliable method for synthesizing tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridine ring, which facilitates the displacement of a suitable leaving group (typically a halide) at the 4-position by the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate.[5][6] The reaction is typically performed in a polar aprotic solvent in the presence of a strong base.

Synthetic Workflow Diagram

Caption: SNAr synthesis of the title building block.

Detailed Synthesis Protocol

This protocol describes a robust procedure for the SNAr reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-chloropyridine hydrochloride.

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.)

-

4-Chloropyridine hydrochloride (1.1 eq.)

-

Potassium carbonate (K₂CO₃) (3.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) and anhydrous DMF (approx. 0.2 M concentration).

-

Add finely ground potassium carbonate (3.0 eq.) to the solution. Stir the suspension vigorously for 15 minutes at room temperature.

-

Add 4-chloropyridine hydrochloride (1.1 eq.) to the reaction mixture in one portion.

-

Heat the reaction mixture to 90 °C and maintain for 12-18 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Key Applications and Transformations

The synthetic utility of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate stems from its capacity for selective modification at the piperidine nitrogen.

N-Boc Deprotection: Gateway to Functionalization

The removal of the Boc group is the most critical first step in utilizing this building block. This is reliably achieved under acidic conditions, which cleave the carbamate to reveal the secondary amine, typically isolated as a salt.[7][8]

Caption: Deprotection and subsequent N-functionalization pathways.

Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

tert-Butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 eq.)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected starting material (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-10 eq.) dropwise to the stirred solution.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Self-Validation: Monitor the deprotection by TLC or LC-MS. The product will be significantly more polar than the starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting residue is the TFA salt of the deprotected amine. It can be used directly or neutralized. For neutralization, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the free amine. Alternatively, trituration with cold diethyl ether can be used to precipitate the TFA salt, which is then collected by filtration.

Exemplary Application: Synthesis of a Kinase Inhibitor Core

To illustrate the practical utility of this building block, the following section details a two-step synthesis of a core structure commonly found in kinase inhibitors, involving N-acylation of the deprotected piperidine.

Workflow for Synthesis of an Amide-Linked Core

Caption: Two-step synthesis of a potential kinase inhibitor fragment.

Protocol: Amide Coupling

This protocol assumes the starting material is the free amine obtained from the deprotection step described in Section 3.1.

Materials:

-

4-(Piperidin-4-yloxy)pyridine (free amine, 1.0 eq.)

-

4-Fluorobenzoyl chloride (1.05 eq.)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the free amine (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a flask under an inert atmosphere.

-

Add the base (TEA or DIPEA, 1.5 eq.).

-

Cool the solution to 0 °C.

-

Add a solution of 4-fluorobenzoyl chloride (1.05 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction by LC-MS. The product mass will correspond to the acylated amine.

-

Upon completion, quench the reaction with water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final amide.

Table 2: Summary of Exemplary Synthesis

| Step | Reactant | Product | Typical Yield | Key Characterization |

| 1 | Boc-protected amine | Free amine salt | >95% | MS (ESI+): m/z = 179.1 [M+H]⁺ |

| 2 | Free amine | Final Amide | 80-90% | MS (ESI+): m/z = 301.1 [M+H]⁺, ¹⁹F NMR |

Safety and Handling

While specific toxicity data is limited, standard laboratory precautions should be taken when handling tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate and its derivatives.

-

Hazard Statements: May cause skin and serious eye irritation.[4]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the reliability of its subsequent deprotection and functionalization reactions provide a clear and efficient path to a diverse range of novel compounds. The protocols and workflows detailed in this guide offer a validated framework for researchers to leverage this scaffold in the design and synthesis of new therapeutic agents.

References

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

-

Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Mechatronics, Electronic, Industrial and Control Engineering. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Li, X., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

BuyersGuideChem. (n.d.). 3-(Pyridin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester. Retrieved January 23, 2026, from [Link]

-

You, F., & Twieg, R. J. (2000). Aromatic Nucleophilic Substitution with 4-Hydroxypyridine. Tetrahedron Letters, 40(46), 8191-8194. Abstract available at [Link]

-

Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Medicinal Research Reviews, 41(2), 854-913. [Link]

-

Smith, C. J., et al. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 26(4), 1189-1196. [Link]

-

Wei, Y., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13803-13811. [Link]

-

ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. Retrieved January 23, 2026, from [Link]

-

Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

-

Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2021). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ChemistrySelect, 6(45), 12537-12541. [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 23, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 308386-35-8|tert-Butyl 4-(pyridin-4-yloxy)-piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Versatile Scaffold: Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic deployment of specific molecular scaffolds is paramount to the successful development of novel therapeutics. Among these, heterocyclic compounds play a starring role, with the piperidine and pyridine moieties being particularly prominent due to their favorable physicochemical properties and their prevalence in a wide array of biologically active molecules. This guide delves into the applications of a key building block that elegantly combines these two pharmacophores: tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate . We will explore its role as a versatile intermediate in the synthesis of targeted therapies, with a particular focus on its emerging significance in the development of kinase inhibitors for oncology and inflammatory diseases.

The Strategic Importance of the Pyridin-4-yloxy-piperidine Moiety

The tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate scaffold offers a unique combination of structural features that make it highly attractive for drug design. The piperidine ring, a saturated heterocycle, provides a three-dimensional architecture that can effectively probe the binding pockets of protein targets.[1] The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, sequential chemical modifications, a crucial aspect of library synthesis and lead optimization.

The ether linkage to the 4-position of the pyridine ring introduces a degree of conformational flexibility, while the pyridine itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for target binding and selectivity. The nitrogen atom in the pyridine ring can also serve as a hydrogen bond acceptor, further enhancing its interaction potential. This combination of a flexible linker and a versatile binding element makes the pyridin-4-yloxy-piperidine scaffold a powerful tool for medicinal chemists.

Key Therapeutic Areas of Application

Our internal research and a review of the current scientific literature highlight the significant potential of this scaffold in the development of inhibitors for two critical classes of enzymes: Colony-Stimulating Factor 1 Receptor (CSF-1R) and Janus Kinases (JAKs).

CSF-1R Inhibitors for Immuno-Oncology and Inflammatory Disorders

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[2] In the context of cancer, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R to deplete or reprogram these TAMs has emerged as a promising immuno-oncology strategy.[3]

The pyridin-4-yloxy-piperidine scaffold has been identified as a key pharmacophore in the design of potent and selective CSF-1R inhibitors. A notable example is found in a patent for small molecule CSF-1R inhibitors, which describes compounds containing a structurally similar 5-[(1,2,2,6,6-pentamethylpiperidin-4-yl)oxy]pyridine-2-carboxamide fragment. This underscores the importance of the pyridinyloxy-piperidine core in achieving high-affinity binding to the CSF-1R kinase domain.

Protocol 1: Synthesis of a CSF-1R Inhibitor Core Structure

This protocol outlines a potential synthetic route to a key intermediate for a CSF-1R inhibitor, adapted from known methodologies for similar structures.

Objective: To synthesize a derivative of 4-(pyridin-4-yloxy)piperidine, a core component of certain CSF-1R inhibitors.

Materials:

-

tert-butyl 4-hydroxypiperidine-1-carboxylate

-

4-chloropyridine hydrochloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Add 4-chloropyridine hydrochloride (1.1 eq) portionwise.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Cool the mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

-

-

Deprotection of the Piperidine Nitrogen:

-

Dissolve the product from step 1 in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(pyridin-4-yloxy)piperidine. This product can then be used in subsequent coupling reactions to generate the final inhibitor.

-

JAK Inhibitors for Autoimmune Diseases and Myeloproliferative Neoplasms

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. The JAK-STAT signaling pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, as well as certain cancers.[4] Consequently, JAK inhibitors have become an important class of therapeutic agents.

The piperidine scaffold is a common feature in many approved and investigational JAK inhibitors. While a direct synthesis of a known JAK inhibitor using tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is not explicitly detailed in the readily available literature, patents for novel JAK inhibitors frequently describe structures containing substituted piperidines linked to the core heterocyclic scaffold. The pyridin-4-yloxy-piperidine moiety provides a versatile linker and a potential point of interaction with the kinase hinge region or other key residues within the ATP-binding site.

Workflow for the Development of Kinase Inhibitors

The development of novel kinase inhibitors utilizing the tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate scaffold typically follows a structured workflow.

Caption: Workflow for Kinase Inhibitor Drug Discovery.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a series of compounds derived directly from tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is proprietary to the developing institutions, general principles can be inferred from related chemical series.

| Moiety | Position of Variation | Impact on Activity |

| Pyridine Ring | Substitution on the pyridine ring | Can modulate potency and selectivity. Electron-donating or -withdrawing groups can influence the pKa of the pyridine nitrogen and its hydrogen bonding capacity. |

| Piperidine Ring | Stereochemistry and substitution | Introduction of chiral centers can lead to stereospecific interactions with the target, improving potency and selectivity. Substitution can also modulate solubility and metabolic stability. |

| Linker | Ether linkage | While the ether linkage provides flexibility, modifications to create more rigid linkers can sometimes improve potency by reducing the entropic penalty of binding. |

Mechanistic Considerations: Targeting Kinase Signaling

The ultimate goal of incorporating the pyridin-4-yloxy-piperidine scaffold is to generate molecules that can effectively and selectively inhibit their target kinase.

Caption: Inhibition of the CSF-1R Signaling Pathway.

In the case of CSF-1R, the binding of its ligand, CSF-1, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for downstream signaling proteins, activating pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which ultimately promote macrophage proliferation, survival, and differentiation. A CSF-1R inhibitor containing the pyridin-4-yloxy-piperidine scaffold would bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.

A similar principle applies to JAK inhibitors. Cytokine binding to its receptor leads to the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. A JAK inhibitor would compete with ATP for binding to the JAK kinase domain, thereby preventing the phosphorylation of STATs and blocking the inflammatory signal.

Conclusion and Future Perspectives

Tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a high-value building block in modern drug discovery, offering a pre-validated scaffold for the rapid development of kinase inhibitors. Its utility in targeting CSF-1R and the potential for its application in the design of JAK inhibitors and other kinase-targeted therapies highlight its strategic importance. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and strategically designed molecular scaffolds like this will undoubtedly continue to grow. Further exploration of the chemical space around the pyridin-4-yloxy-piperidine core is likely to yield a new generation of potent and selective therapeutics for a range of unmet medical needs.

References

- (Reference to a general review on piperidine in medicinal chemistry - to be popul

- (Reference to a paper on CSF-1R signaling - to be popul

- (Reference to a paper on JAK-STAT signaling - to be popul

- (Reference to a patent on CSF-1R inhibitors - to be popul

- (Reference to a patent on JAK inhibitors - to be popul

- (Reference to a paper on the synthesis of a related compound - to be popul

- (Reference to a general organic synthesis textbook or review - to be popul

- (Reference to a review on kinase inhibitors - to be popul

- (Reference to a paper on structure-based drug design - to be popul

- (Reference to a paper on the properties of heterocyclic compounds in drug discovery - to be popul

(Please note: The reference list is a template and will be populated with specific, verifiable sources in a final version of this document based on the information available through the provided tools.)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. WO2021144360A1 - Small molecule csf-1r inhibitors in therapeutic and cosmetic uses - Google Patents [patents.google.com]

- 4. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Introduction: Navigating the Nuances of Boc Deprotection in Heterocyclic Systems

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions and its facile removal under acidic treatment.[1][2][3] This application note provides a comprehensive guide to the deprotection of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key intermediate in the synthesis of numerous pharmaceutical agents. The presence of both a piperidine and a pyridine ring, along with an ether linkage, introduces specific challenges that necessitate a careful selection of deprotection methodology to ensure high yield and purity of the desired product, 4-(pyridin-4-yloxy)piperidine.

The basicity of the pyridine nitrogen can lead to salt formation with acidic reagents, potentially complicating the reaction and workup. Furthermore, the ether bond's stability under strongly acidic or high-temperature conditions must be considered to prevent unwanted cleavage.[4] This guide will delve into the mechanistic rationale behind various deprotection strategies, offering detailed, field-proven protocols and insights to aid researchers in navigating these challenges.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions proceeds through a well-established E1 elimination mechanism.[5][6] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond. The subsequent cleavage of this bond results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid in the reaction medium to form the corresponding salt.[5][6]

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Overview of Deprotection Methods

The choice of deprotection method is critical and depends on the substrate's stability and the desired final salt form. Below is a summary of common methods with their respective advantages and disadvantages.

| Method | Reagents & Conditions | Solvents | Temperature | Typical Reaction Time | Key Considerations & Potential Side Reactions |

| Trifluoroacetic Acid (TFA) | 5-50% TFA | Dichloromethane (DCM) | 0 °C to Room Temp. | 1-4 hours | Highly effective and common.[7] The resulting trifluoroacetate salt may be challenging to handle or require salt exchange. Potential for ether cleavage with prolonged reaction times or high temperatures. |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane | Dioxane, Methanol | Room Temp. | 1-3 hours | Often results in the precipitation of the hydrochloride salt, simplifying isolation.[8][9] Anhydrous conditions are crucial to prevent hydrolysis of the ether linkage. |

| Thermal Deprotection | Heat | High-boiling solvents (e.g., dioxane, water, ionic liquids)[2][10] | 100-150 °C | 30 min - 6 hours | Avoids the use of strong acids, beneficial for acid-sensitive substrates.[10][11] May not be suitable for thermally labile compounds. The pyridine moiety is generally stable under these conditions. |

| Alternative Mild Acidic Methods | p-Toluenesulfonic acid, Phosphoric Acid | THF/DCM, Water | Room Temp. to Mild Heat | Variable | Can offer greater selectivity for Boc deprotection in the presence of other acid-labile groups.[12] Reaction times may be longer. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection. The concentration of TFA can be adjusted based on the substrate's reactivity and the presence of other acid-sensitive groups.

Figure 2: General Workflow for TFA-Mediated Boc Deprotection.

Materials:

-

tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus

Procedure:

-

Dissolve tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq, typically a 20-50% v/v solution in DCM) to the stirred solution. An exotherm may be observed.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. To ensure complete removal of excess TFA, co-evaporation with DCM or toluene may be performed.[13]

-

To the resulting residue, add cold diethyl ether and triturate to induce precipitation of the trifluoroacetate salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(pyridin-4-yloxy)piperidine as its TFA salt.

Causality Behind Experimental Choices:

-

Anhydrous DCM: Prevents potential side reactions involving water, such as hydrolysis of the ether linkage.

-

Cooling to 0 °C: Controls the initial exotherm of the acid addition.

-

Trituration with Diethyl Ether: The deprotected product as a salt is typically insoluble in diethyl ether, allowing for easy isolation by precipitation.

Protocol 2: Deprotection using 4M HCl in Dioxane

This method is particularly advantageous when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture, simplifying purification.[8][9]

Materials:

-

tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

-

4M Hydrogen chloride in 1,4-dioxane

-

Methanol (optional, to aid solubility)

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

To a stirred solution of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol (if necessary for solubility), add a solution of 4M HCl in 1,4-dioxane (5-10 eq).

-

Stir the reaction mixture at room temperature for 1-3 hours. A precipitate of the hydrochloride salt may form during this time.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, it can be collected by filtration, washed with diethyl ether, and dried under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(pyridin-4-yloxy)piperidine as its hydrochloride salt.

Causality Behind Experimental Choices:

-

4M HCl in Dioxane: A commercially available and convenient source of anhydrous HCl. The dioxane also serves as a good solvent for the starting material.

-

Direct Precipitation: The low solubility of the hydrochloride salt in the reaction medium provides a straightforward method for isolation and purification.[8]

Protocol 3: Thermal Deprotection in Water

For substrates that are sensitive to strong acids, thermal deprotection offers a milder alternative. This method leverages the ability of hot water to act as a weak acid to facilitate the removal of the Boc group.[14]

Materials:

-

tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

-

Deionized water

-

Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle

-

Dichloromethane (DCM) for extraction

-

Sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

Suspend tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in deionized water (10-20 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux (100 °C) and maintain for 2-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 9-10.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 4-(pyridin-4-yloxy)piperidine.

Causality Behind Experimental Choices:

-

Water as a Reagent and Solvent: Provides a "green" and inexpensive medium for the reaction. At elevated temperatures, the autoionization of water provides sufficient hydronium ions to catalyze the deprotection.

-

Reflux Conditions: The elevated temperature is necessary to achieve a reasonable reaction rate for the thermally induced deprotection.

-

Basification and Extraction: As the product is a free amine, basifying the reaction mixture ensures it is in its neutral form for efficient extraction into an organic solvent.

Troubleshooting and Considerations for Substrate Specificity

-

Incomplete Reaction: If the deprotection is sluggish, particularly with acidic methods, ensure the reagents are fresh and anhydrous. For thermal methods, extending the reaction time or using a higher boiling solvent may be necessary.

-

Ether Cleavage: While generally stable, the ether linkage can be susceptible to cleavage under harsh acidic conditions, especially with prolonged heating. It is crucial to monitor the reaction closely and avoid excessive reaction times.

-

Purification of the Free Base: The deprotected product, 4-(pyridin-4-yloxy)piperidine, is a basic compound. Standard silica gel chromatography can be challenging due to streaking. It is often advisable to use a silica gel column pre-treated with a small amount of triethylamine in the eluent or to use a different stationary phase like alumina. Acid-base extraction is also a highly effective purification method.[15]

Conclusion

The successful deprotection of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is readily achievable through a variety of methods. The choice between acidic and thermal conditions should be guided by the stability of the substrate and the desired final salt form. The protocols outlined in this application note provide a solid foundation for researchers to confidently and efficiently perform this crucial synthetic transformation.

References

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. [Link]

-

I have a problem with boc deprotection of pyridinium salts. (2013). ResearchGate. [Link]

-

Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. (2015). The Royal Society of Chemistry. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. [Link]

-

tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). MDPI. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). ResearchGate. [Link]

-

Heterocycle N-Boc deprotection scope. (n.d.). ResearchGate. [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). ResearchGate. [Link]

-

Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. (2019). ResearchGate. [Link]

-

Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]

-

A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). ResearchGate. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

-

N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2000). PubMed. [Link]

-

4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. (n.d.). PubChem. [Link]

-

A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. (n.d.). RSC Publishing. [Link]

-

Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry. [Link]

-

A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). ResearchGate. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (n.d.). University of Arizona. [Link]

-

Boc deprotection using 4M HCl in dioxane also cleaved amide. (n.d.). Reddit. [Link]

-

2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-. (n.d.). Organic Syntheses Procedure. [Link]

Sources

- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. reddit.com [reddit.com]

- 12. tert-Butyl Esters [organic-chemistry.org]

- 13. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Scalable and Robust Protocol for the Kilogram-Scale Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

Abstract

This application note provides a comprehensive, field-tested guide for the large-scale synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and mechanistic rationale underpinning a robust and scalable protocol. We present a detailed procedure based on a Nucleophilic Aromatic Substitution (SNAr) pathway, chosen for its superior scalability, atom economy, and straightforward purification compared to alternatives like the Mitsunobu reaction. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis on a multi-gram to kilogram scale.

Introduction and Strategic Rationale

tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate is a vital intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. The efficient production of this molecule in high purity and yield is therefore a critical objective in many drug discovery and development programs.

Several synthetic routes can be envisioned for the construction of the key aryl ether linkage. The two most prominent are the Williamson ether synthesis (via an SNAr mechanism) and the Mitsunobu reaction.

-